molecular formula C9H10BrClN2O B14768116 2-Bromo-5-chloro-N-isopropylnicotinamide

2-Bromo-5-chloro-N-isopropylnicotinamide

Cat. No.: B14768116
M. Wt: 277.54 g/mol
InChI Key: VRGKPTBNHZSVMV-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of nicotinamide, featuring bromine and chlorine substituents on the aromatic ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-isopropylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom using chlorine gas or a chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-isopropylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-N-isopropylnicotinamide has several applications in scientific research:

    Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-isopropylnicotinamide involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The isopropyl group on the nitrogen atom can also affect its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-isopropylnicotinamide is unique due to its specific combination of bromine, chlorine, and isopropylnicotinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and development applications .

Properties

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.54 g/mol

IUPAC Name

2-bromo-5-chloro-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C9H10BrClN2O/c1-5(2)13-9(14)7-3-6(11)4-12-8(7)10/h3-5H,1-2H3,(H,13,14)

InChI Key

VRGKPTBNHZSVMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC(=C1)Cl)Br

Origin of Product

United States

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